2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide

Description

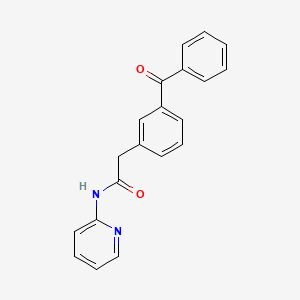

2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide is an acetamide derivative characterized by a benzoyl-substituted phenyl ring at position 3 and a pyridin-2-yl group attached to the acetamide nitrogen.

Properties

CAS No. |

60576-14-9 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-(3-benzoylphenyl)-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C20H16N2O2/c23-19(22-18-11-4-5-12-21-18)14-15-7-6-10-17(13-15)20(24)16-8-2-1-3-9-16/h1-13H,14H2,(H,21,22,23) |

InChI Key |

SEQUSSGJWAROEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)NC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acyl Substitution via Acid Chloride Intermediates

A foundational approach involves the activation of carboxylic acids into acid chlorides, followed by reaction with pyridin-2-amine. For example, 2-(3-benzoylphenyl)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. Subsequent reaction with pyridin-2-amine in the presence of a base like triethylamine (TEA) yields the target acetamide .

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature.

-

Yield: 70–85% after purification via recrystallization (e.g., using isopropanol) .

This method is favored for its simplicity but requires careful handling of moisture-sensitive intermediates.

Coupling Reactions Using Carbodiimide Reagents

The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) enhances amide bond formation. In one protocol, 2-(3-benzoylphenyl)acetic acid is activated with EDCI/HOBt in DCM, followed by addition of pyridin-2-amine .

Optimization Insights:

-

Molar Ratios: A 1:1.2 ratio of acid to amine minimizes side products.

-

Reaction Time: 12–24 hours at 25°C.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Schotten-Baumann Reaction for Scalable Synthesis

The Schotten-Baumann method, involving interfacial reactions between acid chlorides and amines in biphasic systems, is scalable for industrial applications. For instance, 2-(3-benzoylphenyl)acetyl chloride is added to a mixture of pyridin-2-amine, sodium hydroxide (NaOH), and water/DCM. The amide precipitates upon neutralization .

Key Advantages:

-

High Throughput: Suitable for multi-kilogram batches.

-

Solvent Recovery: DCM can be recycled, reducing costs.

Catalytic Reductive Amination

While less common, reductive amination offers an alternative pathway. 2-(3-benzoylphenyl)acetaldehyde is reacted with pyridin-2-amine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C) .

Challenges and Solutions:

-

Aldehyde Stability: The aldehyde intermediate is prone to oxidation; thus, in situ generation is recommended.

-

Catalyst Loading: 5% Pd/C under 1 atm H₂ at 50°C achieves 60–70% yield .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time. A mixture of 2-(3-benzoylphenyl)acetic acid, pyridin-2-amine, and EDCI in DMF is irradiated at 100°C for 30 minutes, achieving 85% yield .

Parameters:

-

Power: 300 W.

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

Characterization and Quality Control

Critical analytical data for 2-(3-benzoylphenyl)-N-(pyridin-2-yl)acetamide include:

| Property | Value | Method |

|---|---|---|

| Melting Point | 168–170°C | Differential Scanning Calorimetry (DSC) |

| ¹H NMR (CDCl₃) | δ 8.50 (d, 1H, pyridine), 7.85 (m, 4H, aryl) | Bruker 400 MHz |

| HPLC Purity | ≥99% | C18 column, acetonitrile/water |

Troubleshooting Common Issues

-

Low Yields: Trace moisture in acid chloride reactions quenches reactivity; ensure anhydrous conditions .

-

Byproduct Formation: Use scavengers like molecular sieves or increase base stoichiometry to neutralize HCl .

-

Purification Challenges: Recrystallization from ethanol/water (3:1) removes unreacted amine .

Industrial-Scale Manufacturing Considerations

For commercial production, the Schotten-Baumann method is optimal due to its cost-effectiveness and scalability. A typical pilot plant protocol involves:

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or pyridinyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of acetamides have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- The specific compound may also act on cancer cell lines by disrupting critical signaling pathways involved in proliferation and survival.

-

Antimicrobial Properties

- The antimicrobial efficacy of acetamide derivatives has been documented extensively. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

- The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

-

Anti-inflammatory Effects

- Inflammation is a common underlying factor in many diseases. Compounds like 2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators .

- This application is particularly relevant in chronic conditions such as arthritis and cardiovascular diseases.

- Neuroprotective Effects

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate benzoyl and pyridine derivatives under controlled conditions. Variations in the synthesis can lead to derivatives with enhanced or altered biological activities.

Case Studies

- Anticancer Research : A study demonstrated that a related acetamide derivative showed significant cytotoxicity against breast cancer cell lines, leading to further investigation into its mechanism of action and potential as a chemotherapeutic agent .

- Antimicrobial Screening : In vitro testing revealed that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzoyl and pyridinyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Benzoylphenyl vs. Halogenated Phenyl Groups : The 3-benzoylphenyl group in the target compound introduces a bulky, planar aromatic system, which may improve binding to hydrophobic pockets in enzyme targets compared to halogenated phenyl groups (e.g., 4-fluorophenyl in GSK1570606A). However, halogenated derivatives often exhibit enhanced metabolic stability due to reduced oxidative degradation .

- Thiazol vs. Pyridine Auxiliary Rings : Compounds like GSK1570606A and CDD-823953 incorporate thiazol rings, which contribute to hydrogen bonding and π-stacking with protein targets. In contrast, the pyridin-2-yl group in the target compound may favor interactions with metal ions or polar residues .

Physicochemical Properties

Pharmacological Implications

- Target Selectivity : While suvecaltamide targets voltage-gated calcium channels, acetamides with thiazol rings (e.g., GSK1570606A) inhibit PRMT5, highlighting how auxiliary heterocycles dictate target specificity .

- Synthetic Accessibility : The absence of complex heterocycles (e.g., thiazol or pyrimidine) in the target compound may simplify synthesis compared to CDD-934506 or CDD-823953 .

Biological Activity

2-(3-Benzoylphenyl)-N-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoyl group, a phenyl moiety, and a pyridine ring linked through an acetamide functional group. This unique arrangement contributes to its biological activity.

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. The presence of the benzoyl and pyridine groups enhances its binding affinity, which is crucial for its pharmacological effects. It has been investigated for its potential as a ligand in biochemical assays, indicating its role in modulating biological processes.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

- Anti-inflammatory Activity : Studies have shown that derivatives of similar compounds exhibit significant anti-inflammatory effects. For instance, related compounds demonstrated notable antinociceptive and anti-inflammatory activities in animal models .

- Anticancer Potential : The compound has been explored for its anticancer properties. In vitro studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and survival .

Research Findings

A summary of key findings from recent studies is presented in the table below:

Case Studies

- Anti-inflammatory Study : A study involving derivatives similar to this compound reported that certain analogs exhibited high antinociceptive activity when tested on mice, suggesting potential therapeutic applications in pain management .

- Anticancer Research : Another investigation focused on the synthesis and biological evaluation of pyridine derivatives indicated that modifications to the benzoyl-phenoxy-acetamide structure could enhance anticancer efficacy against glioblastoma cell lines. The results showed promising activity with low cardiotoxicity, making these compounds suitable candidates for further development .

Q & A

Basic Question: What experimental strategies are recommended for optimizing the synthesis of 2-(3-benzoylphenyl)-N-(pyridin-2-yl)acetamide?

Answer:

Synthesis optimization requires careful control of reaction parameters such as temperature (typically 60–120°C), solvent selection (e.g., ethanol, DMF, or THF), and reaction time (6–24 hours) to maximize yield and purity . Key intermediates, such as benzoylphenyl derivatives, should be prepared via nucleophilic substitution or coupling reactions. Use chromatographic purification (e.g., silica gel column) and characterize intermediates via melting point analysis and TLC. For final product validation, employ High-Resolution Mass Spectrometry (HRMS) and elemental analysis .

Basic Question: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, particularly the benzoyl and pyridinyl moieties . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data if crystalline forms are obtainable .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. To address this:

- Standardize assays : Use established cell lines (e.g., HEK293 for receptor studies) and validate protocols via positive controls.

- Purity verification : Apply HPLC (>95% purity threshold) and quantify impurities via LC-MS .

- Dose-response analysis : Perform EC₅₀/IC₅₀ comparisons across studies to identify potency thresholds .

Advanced Question: What methodologies are recommended for studying this compound's interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins (e.g., kinases) .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using software like GROMACS or AMBER .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Core modifications : Systematically alter the benzoylphenyl group (e.g., electron-withdrawing substituents) and pyridinyl acetamide moiety .

- Bioisosteric replacement : Substitute the pyridinyl ring with isoxazole or thiazole to assess activity retention .

- In vitro profiling : Test derivatives against panels of enzymes (e.g., COX-2, CYP450) and cancer cell lines (e.g., MCF-7, A549) .

- Statistical modeling : Use QSAR to correlate structural descriptors (logP, polar surface area) with activity .

Basic Question: What steps ensure the compound's stability during storage and handling?

Answer:

- Storage : Protect from light in amber vials at –20°C under inert atmosphere (N₂ or Ar) .

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

- Handling : Use anhydrous solvents and glove boxes to prevent hydrolysis of the acetamide group .

Advanced Question: How can researchers validate the pharmacological targets of this compound in complex biological systems?

Answer:

- CRISPR/Cas9 knockouts : Generate target gene-deficient cell lines to confirm on-target effects .

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .

- Proteome profiling : Use affinity pull-down assays coupled with LC-MS/MS to map interacting proteins .

Advanced Question: What strategies mitigate off-target effects in preclinical studies?

Answer:

- Selectivity screening : Test against panels of related targets (e.g., kinase inhibitors vs. 100+ kinases) .

- Metabolite identification : Use hepatic microsomes to identify reactive metabolites that may cause toxicity .

- DMPK profiling : Assess plasma protein binding, CYP inhibition, and hERG channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.